molecular formula C7H15NO B1454252 2-(N-Cyclopropyl-N-ethylamino)ethanol CAS No. 1156221-95-2

2-(N-Cyclopropyl-N-ethylamino)ethanol

Cat. No.: B1454252
CAS No.: 1156221-95-2
M. Wt: 129.2 g/mol
InChI Key: RHTKKLUKHAEPFD-UHFFFAOYSA-N
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Description

2-(N-Cyclopropyl-N-ethylamino)ethanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol. It belongs to the class of ethanolamines and is commonly used in various fields of research due to its unique properties.

Preparation Methods

2-(N-Cyclopropyl-N-ethylamino)ethanol can be synthesized from cyclopropyl ethyl ketone and ethylamine through a reductive amination processThe reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Chemical Reactions Analysis

2-(N-Cyclopropyl-N-ethylamino)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form primary or secondary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

2-(N-Cyclopropyl-N-ethylamino)ethanol has a wide range of scientific research applications, including:

    Chemistry: It is used as an organic building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of aqueous binary mixtures and has been found to increase ultrasound speeds with temperature.

    Medicine: It serves as a precursor for the synthesis of various drug molecules, including beta-blockers, HIV protease inhibitors, and anti-tumor agents.

    Industry: The compound is used in the development of new and more effective biotechnological products or processes.

Mechanism of Action

The mechanism of action of 2-(N-Cyclopropyl-N-ethylamino)ethanol involves its interaction with molecular targets and pathways in the body. The compound acts as a cross-linking reagent in biochemical processes, leading to the development of new and more effective biochemical products. It also plays a role in asymmetric synthesis and as a resolving agent in pharmaceutical chemistry.

Comparison with Similar Compounds

2-(N-Cyclopropyl-N-ethylamino)ethanol can be compared with other similar compounds such as:

    2-(Ethylamino)ethanol: This compound has similar chemical properties and is used in the synthesis of various organic compounds.

    N-Ethylethanolamine: It is used as a solvent and intermediate in chemical reactions.

The uniqueness of this compound lies in its ability to serve as a precursor for the synthesis of various drug molecules and its application in biotechnology and biochemistry.

Properties

IUPAC Name

2-[cyclopropyl(ethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8(5-6-9)7-3-4-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTKKLUKHAEPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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